molecular formula C19H26ClNO4 B2573516 Ethyl 4-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-4-oxobutanoate CAS No. 1396768-27-6

Ethyl 4-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-4-oxobutanoate

Cat. No.: B2573516
CAS No.: 1396768-27-6
M. Wt: 367.87
InChI Key: RNRGFDUYTLJXCO-UHFFFAOYSA-N
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Description

Ethyl 4-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-4-oxobutanoate is a complex organic compound that features a piperidine ring substituted with a 4-chlorobenzyl group and an ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-4-oxobutanoate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 4-Chlorobenzyl Group: This step involves the reaction of the piperidine derivative with 4-chlorobenzyl chloride under basic conditions to form the 4-chlorobenzyl-substituted piperidine.

    Attachment of the Ethyl Ester Moiety: The final step involves esterification, where the piperidine derivative reacts with ethyl 4-oxobutanoate under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the 4-chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Ethyl 4-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-4-oxobutanoate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-4-oxobutanoate involves its interaction with specific molecular targets. The piperidine ring and the 4-chlorobenzyl group are likely to play a crucial role in binding to these targets, potentially affecting their function. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-(((4-methylbenzyl)oxy)methyl)piperidin-1-yl)-4-oxobutanoate
  • Ethyl 4-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-4-oxobutanoate
  • Ethyl 4-(4-(((4-bromobenzyl)oxy)methyl)piperidin-1-yl)-4-oxobutanoate

Uniqueness

Ethyl 4-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-4-oxobutanoate is unique due to the presence of the 4-chlorobenzyl group, which can impart specific chemical and biological properties. This makes it distinct from similar compounds with different substituents, such as methyl, fluorine, or bromine, which may exhibit different reactivity and interactions with molecular targets.

Properties

IUPAC Name

ethyl 4-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26ClNO4/c1-2-25-19(23)8-7-18(22)21-11-9-16(10-12-21)14-24-13-15-3-5-17(20)6-4-15/h3-6,16H,2,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRGFDUYTLJXCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCC(CC1)COCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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